molecular formula C15H12N2O2 B038732 N-Nitroso-2-acetylaminofluorene CAS No. 114119-92-5

N-Nitroso-2-acetylaminofluorene

Cat. No.: B038732
CAS No.: 114119-92-5
M. Wt: 252.27 g/mol
InChI Key: PRSSHMQSXCSJIQ-UHFFFAOYSA-N
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Description

N-Nitroso-N(2)-fluorenylacetamide is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group attached to an amine. Nitrosamines are known for their potential carcinogenic properties, and N-Nitroso-N(2)-fluorenylacetamide is no exception. This compound has been studied extensively for its role in inducing tumors in experimental animals, making it a significant subject of research in toxicology and cancer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N(2)-fluorenylacetamide can be synthesized through various methods. One common approach involves the nitrosation of N(2)-fluorenylacetamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitrosating agent being added slowly to a solution of N(2)-fluorenylacetamide in an appropriate solvent, such as acetic acid .

Industrial Production Methods

While specific industrial production methods for N-Nitroso-N(2)-fluorenylacetamide are not well-documented, the general principles of nitrosamine synthesis apply. Industrial production would likely involve large-scale nitrosation reactions with stringent controls to minimize the formation of unwanted by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N(2)-fluorenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Nitroso-N(2)-fluorenylacetamide has several scientific research applications:

Mechanism of Action

The carcinogenic effects of N-Nitroso-N(2)-fluorenylacetamide are primarily due to its ability to form DNA adducts, leading to mutations and ultimately cancer. The compound undergoes metabolic activation in the liver, where it is converted to reactive intermediates that can interact with DNA. These interactions result in the formation of DNA adducts, which, if not repaired, can cause mutations during cell division .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosoethylisopropylamine (NEIPA)
  • N-Nitrosodibutylamine (NDBA)

Uniqueness

N-Nitroso-N(2)-fluorenylacetamide is unique among nitrosamines due to its specific structure, which includes a fluorenyl group. This structural feature influences its reactivity and the types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .

Properties

CAS No.

114119-92-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N-nitrosoacetamide

InChI

InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3

InChI Key

PRSSHMQSXCSJIQ-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O

114119-92-5

Synonyms

N-nitroso-2-acetylaminofluorene
N-nitroso-2-fluorenylacetamide
N-nitroso-N(2)-fluorenylacetamide
NN-FAT

Origin of Product

United States

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